molecular formula C21H14Cl2N2S B2902039 (2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine CAS No. 325767-15-5

(2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B2902039
CAS No.: 325767-15-5
M. Wt: 397.32
InChI Key: SEVVTEVRVLVAQW-UHFFFAOYSA-N
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Description

(2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, dichlorophenyl, and biphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of Biphenyl Group: The biphenyl group can be attached using a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles or biphenyl derivatives.

Scientific Research Applications

(2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-4-phenylthiazol-2-amine
  • N-(2,6-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
  • N-(2,6-dichlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

(2Z)-4-{[1,1'-biphenyl]-4-yl}-N-(2,6-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2S/c22-17-7-4-8-18(23)20(17)25-21-24-19(13-26-21)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVVTEVRVLVAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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